molecular formula C14H26N2O2 B13802863 Tert-butyl octahydro-1H-pyrido[3,4-C]azepine-2(3H)-carboxylate CAS No. 885270-16-6

Tert-butyl octahydro-1H-pyrido[3,4-C]azepine-2(3H)-carboxylate

Cat. No.: B13802863
CAS No.: 885270-16-6
M. Wt: 254.37 g/mol
InChI Key: XTHNUAFJOORFFY-UHFFFAOYSA-N
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Description

Tert-butyl octahydro-1H-pyrido[3,4-C]azepine-2(3H)-carboxylate (CAS: 885270-16-6) is a bicyclic amine derivative with a molecular formula of C₁₄H₂₆N₂O₂ and a molecular weight of 254.37 g/mol . The compound features a fused pyridoazepine ring system, where the nitrogen atoms are positioned at the 1H-pyrido[3,4-C]azepine core. The tert-butyl carbamate (Boc) group at the 2-position serves as a protective moiety for the secondary amine, a common strategy in organic synthesis to prevent undesired side reactions during multi-step syntheses. This compound is primarily utilized as an intermediate in the preparation of pharmaceuticals, particularly in the development of bioactive molecules targeting neurological and cardiovascular systems.

Properties

CAS No.

885270-16-6

Molecular Formula

C14H26N2O2

Molecular Weight

254.37 g/mol

IUPAC Name

tert-butyl 1,3,4,4a,5,6,7,8,9,9a-decahydropyrido[3,4-c]azepine-2-carboxylate

InChI

InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-8-6-11-5-4-7-15-9-12(11)10-16/h11-12,15H,4-10H2,1-3H3

InChI Key

XTHNUAFJOORFFY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2CCCNCC2C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl octahydro-1H-pyrido[3,4-C]azepine-2(3H)-carboxylate can be achieved through various synthetic routes. One common method involves the Beckmann rearrangement initiated by trifluoromethanesulfonic anhydride. This reaction typically involves the conversion of oximes into amides under acidic conditions . Another approach includes the reaction of N-Boc-5-formylpyrazol-4-amines with 1,3-cyclohexanediones in the presence of pyrrolidine, followed by the formation of pyrazolo[4,3-b]quinolin-8-one derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for large-scale production by adjusting reaction conditions, such as temperature, pressure, and the use of continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl octahydro-1H-pyrido[3,4-C]azepine-2(3H)-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include trifluoromethanesulfonic anhydride for Beckmann rearrangement, pyrrolidine for cyclization reactions, and various oxidizing and reducing agents for oxidation and reduction reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the Beckmann rearrangement produces amides, while oxidation and reduction reactions yield oxidized and reduced derivatives, respectively .

Scientific Research Applications

Tert-butyl octahydro-1H-pyrido[3,4-C]azepine-2(3H)-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Tert-butyl octahydro-1H-pyrido[3,4-C]azepine-2(3H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it has been shown to inhibit glucogen phosphorylase and RIP1 kinase, which are involved in metabolic and inflammatory pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The structural uniqueness of tert-butyl octahydro-1H-pyrido[3,4-C]azepine-2(3H)-carboxylate lies in its pyridoazepine scaffold, which distinguishes it from related bicyclic amines. For example:

  • Compound 26 (from ): A pyrrolo[3,4-c]pyrrole derivative functionalized with a 1H-benzo[d][1,2,3]triazole-5-carbonyl group. Its molecular weight (358.5 g/mol ) is significantly higher due to the aromatic triazole substituent .
  • Compound 27 : The deprotected hydrochloride salt of Compound 26, featuring a free amine and enhanced reactivity .
Compound Name CAS/Identifier Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound 885270-16-6 C₁₄H₂₆N₂O₂ 254.37 Pyridoazepine core, Boc-protected amine
Compound 26 (Benzo-triazole derivative) Not provided C₂₀H₂₆N₆O₂ 358.5 [M+H]+ Pyrrolopyrrole core, Boc-protected amine, benzo-triazole carbonyl group
Compound 27 (Deprotected hydrochloride salt) Not provided C₁₅H₁₈N₆O·HCl 256.5 [M–H]– (free base) Free amine, hydrochloride salt, retains benzo-triazole moiety

Physicochemical Properties

  • Solubility: The Boc group in this compound enhances lipophilicity, whereas Compound 26’s benzo-triazole moiety introduces polar aromatic interactions, likely reducing solubility in non-polar solvents .
  • NMR Profiles :
    • The main compound’s tert-butyl group is expected to show a singlet at δ 1.49 ppm (similar to Compound 26’s Boc signal) .
    • Compound 27’s deprotected amine exhibits broad signals at δ 9.68 ppm (NH₃⁺) in DMSO-d₆ .

Research Findings and Critical Analysis

  • Synthetic Efficiency : The Boc protection/deprotection strategy (common in both the main compound and Compound 26/27) is robust but may limit scalability due to acidic conditions .
  • Structural Characterization: Techniques like NMR and mass spectrometry (MS) are critical for verifying purity and structure.
  • Limitations : The pyridoazepine core’s conformational rigidity may hinder derivatization compared to more flexible pyrrolopyrrole systems .

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